molecular formula C5H8Cl6O4P2 B15344392 2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) CAS No. 5305-82-8

2,2-Bis(chloromethyl)propane-1,3-diyl bis(dichlorophosphate)

Cat. No.: B15344392
CAS No.: 5305-82-8
M. Wt: 406.8 g/mol
InChI Key: TZPHRHGGIAEPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) is a chemical compound with the molecular formula C5H8Cl6O4P2 and a molecular weight of 406.78 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) typically involves the reaction of 2,2-bis(chloromethyl)-1,3-propanediol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent moisture from interfering with the reaction. The temperature is maintained at around 0-5°C initially and then gradually increased to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Bis-(chloromethyl)propane-1,3-diyl bis(dichlorophosphate) involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This property makes it useful in cross-linking reactions and as a reagent in organic synthesis . The molecular targets include hydroxyl, amino, and thiol groups on proteins and other biomolecules .

Properties

CAS No.

5305-82-8

Molecular Formula

C5H8Cl6O4P2

Molecular Weight

406.8 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-3-dichlorophosphoryloxy-2-(dichlorophosphoryloxymethyl)propane

InChI

InChI=1S/C5H8Cl6O4P2/c6-1-5(2-7,3-14-16(8,9)12)4-15-17(10,11)13/h1-4H2

InChI Key

TZPHRHGGIAEPLI-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(Cl)Cl)(CCl)CCl)OP(=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.